molecular formula C20H18F3N3O3S B2730280 Ethyl 4-oxo-4-((pyridin-2-ylmethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)butanoate CAS No. 1396773-59-3

Ethyl 4-oxo-4-((pyridin-2-ylmethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)butanoate

Cat. No. B2730280
CAS RN: 1396773-59-3
M. Wt: 437.44
InChI Key: MPCAPNBCOSFKQE-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-((pyridin-2-ylmethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)butanoate is a useful research compound. Its molecular formula is C20H18F3N3O3S and its molecular weight is 437.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 4-oxo-4-((pyridin-2-ylmethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)butanoate is a compound that has been the focus of various research studies due to its unique chemical structure and potential applications in the field of organic synthesis and materials science. The synthesis of similar compounds involves intricate chemical reactions that enable the creation of complex molecular architectures. For example, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, demonstrating the compound's utility in generating diverse molecular structures (Honey et al., 2012).

Catalysis and Chemical Transformations

The compound's structural features enable it to partake in various catalytic and chemical transformations, showcasing its role in facilitating novel synthetic routes. For instance, studies have highlighted the synthesis of 1,3,4-oxadiazoles and related heterocycles by reacting ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate with different electrophilic reagents, indicating the compound's potential in creating pharmacologically relevant structures (Elnagdi et al., 1988).

Pharmaceutical and Biological Applications

In the realm of pharmaceutical research, derivatives of this compound have been explored for their biological activities. These compounds have been synthesized to investigate their potential as antimicrobial agents, highlighting their significance in drug discovery and medicinal chemistry. For instance, a series of thiazolo[3,2-a]pyridines prepared using a multicomponent reaction demonstrated promising anticancer activity, underscoring the therapeutic potential of such compounds (Altug et al., 2011).

Material Science and Polymer Research

Furthermore, compounds with similar structural motifs to this compound have found applications in materials science, particularly in the study of polymers. For example, studies on the thermal and thermo-oxidative degradation of polyethylene terephthalate and polybutylene terephthalate utilize model compounds to elucidate degradation mechanisms, indicating the compound's utility in understanding and improving polymer stability (Botelho et al., 2001).

properties

IUPAC Name

ethyl 4-oxo-4-[pyridin-2-ylmethyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3S/c1-2-29-17(28)10-9-16(27)26(12-13-6-3-4-11-24-13)19-25-18-14(20(21,22)23)7-5-8-15(18)30-19/h3-8,11H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCAPNBCOSFKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.